Superior Bench Stability
Potassium organotrifluoroborates demonstrate superior stability to air and moisture compared to the corresponding boronic acids and esters. While 2,2-difluorocyclopropylboronic acid is prone to decomposition upon exposure to air, the trifluoroborate salt can be stored under ambient conditions without degradation [1][2].
| Evidence Dimension | Moisture and Air Stability |
|---|---|
| Target Compound Data | Stable under ambient conditions; shelf-stable solid |
| Comparator Or Baseline | (2,2-Difluorocyclopropyl)boronic acid; Boronic esters: Prone to protodeboronation and oxidation, requiring inert atmosphere storage |
| Quantified Difference | Qualitative: air- and moisture-stable vs. unstable |
| Conditions | Benchtop storage; standard laboratory atmosphere |
Why This Matters
Procurement of a bench-stable reagent eliminates the need for cold-chain shipping and specialized glovebox storage, reducing logistical costs and simplifying inventory management.
- [1] Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. View Source
- [2] Darses, S., & Genet, J.-P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry, 2003(22), 4313–4327. View Source
